2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features hydroxyl and ketone groups, as well as methyl substitutions, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic uses.
Medicine: The compound or its derivatives might be investigated for pharmacological properties.
Industry: It can be used in the production of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.
2,3-Dihydro-1H-naphtho[2,3-c]furan-1-one: A compound with potential biological activity.
2-Methyl-1,4-naphthoquinone:
Uniqueness
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple methyl groups and a hydroxyl group on the naphthalene ring system distinguishes it from other similar compounds.
Properties
CAS No. |
918336-23-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O2/c1-8-6-9(2)10-4-5-13(3,15)12(14)11(10)7-8/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
UQEYNDBGILKJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C(=O)C2=C1)(C)O)C |
Origin of Product |
United States |
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